molecular formula C13H16O3 B114281 2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one CAS No. 149862-32-8

2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one

Cat. No. B114281
M. Wt: 220.26 g/mol
InChI Key: WSCPCJGTGVAWHA-UHFFFAOYSA-N
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Description

2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one, also known as β-lapachone, is a naturally occurring compound found in the bark of the lapacho tree. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Mechanism Of Action

β-lapachone exerts its therapeutic effects through various mechanisms of action. It has been shown to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which plays a critical role in cellular detoxification and antioxidant defense. Activation of NQO1 leads to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells. β-lapachone has also been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. Inhibition of topoisomerase I leads to the accumulation of DNA damage, which can induce cell death in cancer cells.

Biochemical And Physiological Effects

β-lapachone has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ROS, which can induce cell death in cancer cells. It has also been shown to reduce oxidative stress and inflammation in the brain, which can have neuroprotective effects. Additionally, β-lapachone has been shown to inhibit the growth of bacteria and viruses, by disrupting their cellular processes.

Advantages And Limitations For Lab Experiments

β-lapachone has several advantages for lab experiments. It is a readily available and inexpensive compound, which can be synthesized using various methods. It also has a well-established mechanism of action, which has been extensively studied. However, β-lapachone has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low stability, which can lead to degradation and loss of activity over time.

Future Directions

There are several future directions for the study of β-lapachone. One area of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the identification of new targets and mechanisms of action, to expand its therapeutic applications. Additionally, the use of β-lapachone in combination with other therapeutic agents, such as chemotherapy drugs, is an area of active research. Overall, the study of β-lapachone has the potential to lead to the development of novel therapies for various diseases.

Synthesis Methods

β-lapachone can be synthesized using various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of naphthoquinone with dimethylamine, followed by reduction with sodium borohydride. Microbial fermentation involves the use of bacteria, such as Streptomyces, to produce β-lapachone.

Scientific Research Applications

β-lapachone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties, by inducing cell death in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, by reducing oxidative stress and inflammation in the brain. Additionally, β-lapachone has been shown to have antimicrobial properties, by inhibiting the growth of bacteria and viruses.

properties

CAS RN

149862-32-8

Product Name

2,3-Dihydro-5,6-dimethoxy-2,2-dimethyl-1H-inden-1-one

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

5,6-dimethoxy-2,2-dimethyl-3H-inden-1-one

InChI

InChI=1S/C13H16O3/c1-13(2)7-8-5-10(15-3)11(16-4)6-9(8)12(13)14/h5-6H,7H2,1-4H3

InChI Key

WSCPCJGTGVAWHA-UHFFFAOYSA-N

SMILES

CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C

Canonical SMILES

CC1(CC2=CC(=C(C=C2C1=O)OC)OC)C

Origin of Product

United States

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